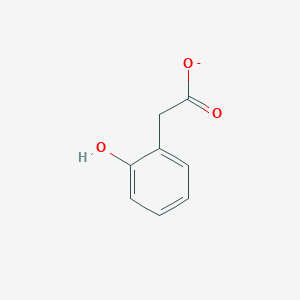
(2-Hydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxyphenyl)acetate is the monocarboxylic acid anion formed from (2-hydroxyphenyl)acetic acid by loss of a proton from the carboxy group; major microspecies at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a (2-hydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Intermediate in Organic Chemistry
(2-Hydroxyphenyl)acetate serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used in the production of drugs targeting various diseases. |
| Organic Synthesis | Acts as a building block for synthesizing other chemical entities. |
| Polymer Chemistry | Utilized in the formulation of specialty polymers. |
Biological Applications
Biochemical Studies
This compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. It has been shown to interact with various biological targets, making it a valuable tool in biochemical research.
Therapeutic Potential
Recent studies indicate that this compound exhibits potential therapeutic properties:
- Cancer Treatment : In vitro studies suggest that it can sensitize cancer cells to chemotherapeutic agents, enhancing their efficacy while minimizing side effects.
- Antimicrobial Activity : The compound has been explored for its ability to combat antibiotic-resistant strains of bacteria, demonstrating unique mechanisms of action that could be pivotal in infection control.
Table 2: Biological Activities
| Activity Type | Findings |
|---|---|
| Cancer Sensitization | Enhances efficacy of doxorubicin against cancer cells. |
| Antimicrobial | Effective against resistant bacterial strains. |
Environmental and Agricultural Applications
This compound is also being investigated for its potential applications in environmental science and agriculture:
- Pesticide Development : Research is ongoing to assess its effectiveness as a natural pesticide.
- Bioremediation : Its role in breaking down pollutants in soil and water systems is being studied.
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated that this compound could enhance the sensitivity of breast cancer cells to doxorubicin. The research involved treating cancer cell lines with varying concentrations of the compound alongside doxorubicin, revealing a synergistic effect that improved cell death rates compared to doxorubicin alone .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell membranes, leading to increased susceptibility to traditional antibiotics .
Propiedades
Fórmula molecular |
C8H7O3- |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |
Clave InChI |
CCVYRRGZDBSHFU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















